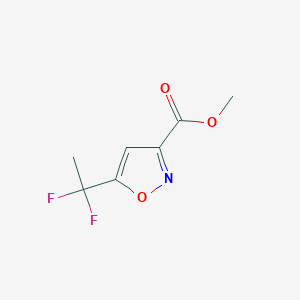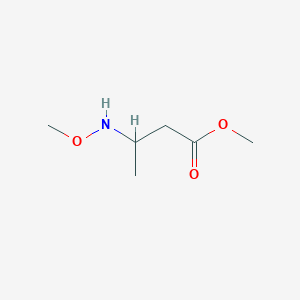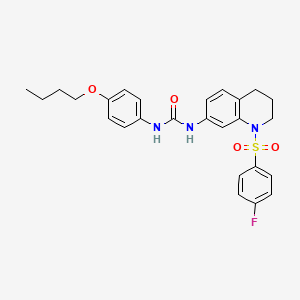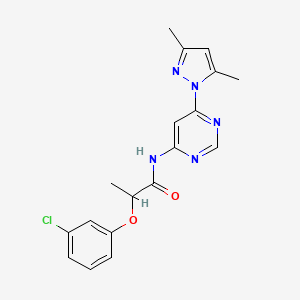
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate, also known as DFE-MOC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the oxazole family and has a molecular formula of C7H7F2NO3. DFE-MOC is a colorless liquid that is soluble in organic solvents and has a boiling point of 199-201°C.
Mecanismo De Acción
The exact mechanism of action of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has also been found to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses.
Biochemical and Physiological Effects:
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has also been shown to inhibit the replication of certain viruses, including hepatitis C virus and human cytomegalovirus. In addition, Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been found to reduce inflammation in animal models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is its relatively simple synthesis method, which makes it readily available for laboratory studies. Additionally, Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been shown to have low toxicity in animal studies, indicating that it may have potential for use in humans. However, one limitation of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate. One area of interest is its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate and its effects on various signaling pathways. Finally, there is potential for the development of new derivatives of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate with improved solubility and bioavailability.
Métodos De Síntesis
The synthesis of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate involves the reaction of 5-hydroxy-1,2-oxazole-3-carboxylic acid with 1,1-difluoroethanol and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an esterification process and yields Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate as the final product. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been extensively studied for its potential applications in scientific research. It has been shown to possess antitumor and antiviral properties, making it a promising candidate for cancer and viral disease research. Additionally, Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been found to exhibit anti-inflammatory and immunomodulatory effects, which could have implications for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO3/c1-7(8,9)5-3-4(10-13-5)6(11)12-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURDWOBJERAACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C(=O)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B2634198.png)
![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2634199.png)
![3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2634200.png)
![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N-isopropyl-N-methyl-2-oxoacetamide](/img/structure/B2634202.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2634205.png)
![2-{1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2634207.png)
![N-(1'-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2634208.png)
![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2634209.png)


![S-(2-fluorophenyl)-2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2634214.png)
![3-(Piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2634216.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)